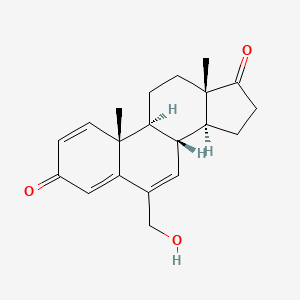

6-(羟甲基)雄甾-1,4,6-三烯-3,17-二酮

描述

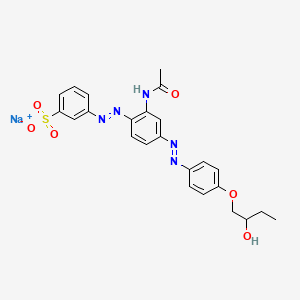

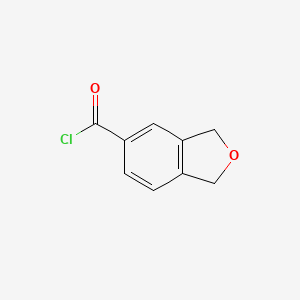

6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione is a potent irreversible aromatase inhibitor that inhibits estrogen biosynthesis by permanently binding and inactivating aromatase in adipose and peripheral tissue . It is used to control estrogen synthesis .

Molecular Structure Analysis

The molecular formula of 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione is C20H26O3 . Its average mass is 314.419 Da and its monoisotopic mass is 314.188202 Da .科学研究应用

尿液代谢和在兴奋剂控制中的检测:该化合物作为一种芳香化酶抑制剂,主要以未改变形式和其17β-羟基类似物的形式排泄。在兴奋剂控制中使用GC/MS和GC/串联MS进行鉴定,突显其在运动医学和反兴奋剂工作中的相关性 (Parr et al., 2009)。

微生物对类固醇的氧化:研究涉及该化合物的微生物氧化过程,为生化转化和潜在生物技术应用提供了见解 (Tsong et al., 1964)。

马的代谢研究:研究在马中的代谢,特别是在马术运动中的兴奋剂背景下,是至关重要的。这项研究有助于识别用于控制马赛跑中物质滥用的代谢产物 (Kwok et al., 2015)。

化学合成和修饰:研究侧重于该化合物的化学合成和修饰,这对于为制药应用创造衍生物至关重要 (Hossain et al., 1976)。

亲电性氟化:对类固醇α,β-不饱和酮的亲电性氟化研究,包括该化合物,提供了关于先进有机合成技术的见解 (Barton et al., 1982)。

类固醇的生物转化:了解类固醇在微生物中的生物转化过程,包括6-(羟甲基)雄甾-1,4,6-三烯-3,17-二酮,对于激素合成的关键中间体的大规模生产至关重要 (Prakash & Bajaj, 2017)。

芳香化酶的酶活化抑制剂:研究该化合物的衍生物作为芳香化酶的酶活化不可逆抑制剂的潜力,在癌症研究和激素相关疗法中具有相关性 (Ebrahimian et al., 1993)。

属性

IUPAC Name |

(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15-,16-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBSDZVEXCMDRX-DAELLWKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C=C(C4=CC(=O)C=CC34C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=C(C4=CC(=O)C=C[C@]34C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857727 | |

| Record name | 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxymethyl Exemestane | |

CAS RN |

152764-26-6 | |

| Record name | 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Furo[2,3-E]indole](/img/structure/B584287.png)